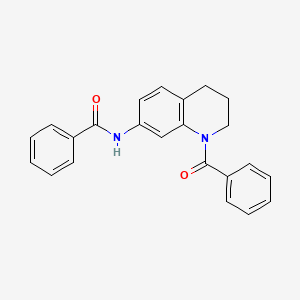
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (NBTQ) is a synthetic compound that has been used in various scientific research applications due to its unique properties. NBTQ is an organic compound derived from the benzamide group and is a derivative of the tetrahydroquinoline ring system. It is a white crystalline solid, with a molecular weight of 283.33 g/mol and a melting point of 169-170°C. NBTQ has been used in many areas of research, including enzymology, pharmacology, and biochemistry.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in a variety of scientific research applications due to its unique properties. In biochemistry, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In pharmacology, this compound has been used as a ligand for the binding of various drugs to their respective receptors. In enzymology, this compound has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
作用机制
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The mechanism of action of this compound is thought to involve the formation of a covalent bond between the inhibitor and the enzyme, which prevents the enzyme from catalyzing the breakdown of acetylcholine. This inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In humans, this compound has been shown to increase the levels of acetylcholine in the synaptic cleft, resulting in increased alertness, improved cognitive function, and improved memory. In animals, this compound has been shown to increase locomotor activity, reduce anxiety, and increase sociability. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, this compound is soluble in a variety of solvents, making it easy to work with in the laboratory. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not approved for human use, so experiments involving humans must be conducted with caution.
未来方向
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a variety of potential future applications. It could be used to develop new drugs that target specific receptors, or to develop new treatments for neurological disorders. Additionally, this compound could be used to develop new diagnostic tests for neurological disorders, or to develop new methods for monitoring the levels of acetylcholine in the brain. Finally, this compound could be used to develop new methods for increasing the levels of acetylcholine in the brain, which could potentially improve cognitive function and memory.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized by the reaction of 1-benzoyl-2,3,4-tetrahydroquinoline with benzamide in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds in two steps. First, the benzoyl group of 1-benzoyl-2,3,4-tetrahydroquinoline is protonated by the acid catalyst, forming a carbocation intermediate. This intermediate then reacts with the benzamide, forming this compound as the product. The reaction is typically carried out at a temperature of about 80°C and is usually complete within a few hours.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h1-6,8-11,13-14,16H,7,12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMULXJTAVZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







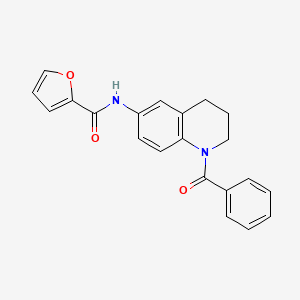
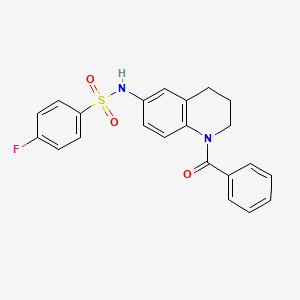
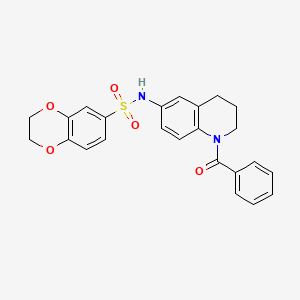
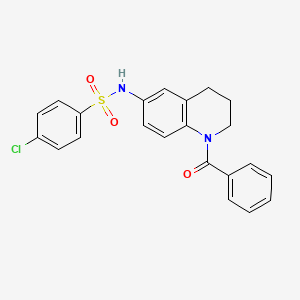
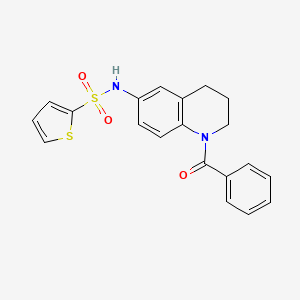
![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6569134.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)